CID 57349875

Description

CID 57349875 is a compound registered in PubChem, a public repository for chemical structures and biological activities. Analytical techniques such as GC-MS (), LC-ESI-MS (), and collision-induced dissociation (CID) in mass spectrometry () are commonly employed to characterize such compounds. For example, CID techniques enable structural elucidation by fragmenting molecules and analyzing their mass spectra . PubChem entries also integrate data from diverse sources, including in silico docking studies (e.g., Table 5 in ), which predict binding affinities to biological targets .

Properties

Molecular Formula |

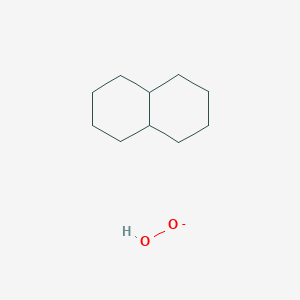

C10H19O2- |

|---|---|

Molecular Weight |

171.26 g/mol |

InChI |

InChI=1S/C10H18.H2O2/c1-2-6-10-8-4-3-7-9(10)5-1;1-2/h9-10H,1-8H2;1-2H/p-1 |

InChI Key |

HBZLTBZETPGRDV-UHFFFAOYSA-M |

Canonical SMILES |

C1CCC2CCCCC2C1.O[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 57349875 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

Initial Formation: The compound is initially formed through a series of reactions involving basic organic chemistry techniques.

Purification: The crude product is then purified using methods such as recrystallization or chromatography to obtain a pure compound.

Industrial Production: On an industrial scale, the production of this compound may involve more efficient and scalable methods, including continuous flow synthesis and automated synthesis platforms.

Chemical Reactions Analysis

CID 57349875 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

CID 57349875 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

Industry: This compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism by which CID 57349875 exerts its effects involves several molecular targets and pathways:

Molecular Targets: The compound interacts with specific proteins and enzymes, altering their activity.

Pathways: It affects various biochemical pathways, including those involved in cell signaling and metabolism

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 57349875, we compare its hypothetical properties with structurally or functionally related compounds referenced in the evidence. Below is a framework for such comparisons, based on methodologies and examples from the provided sources:

Table 1: Structural and Functional Comparison of this compound with Related Compounds

Key Insights:

Structural Diversity : Compounds like taurocholic acid (CID 6675) and betulin (CID 72326) highlight the role of functional groups in determining bioactivity. For instance, sulfonic acid in taurocholic acid enhances solubility for transporter interactions, while betulin’s hydroxyl groups mediate anti-inflammatory effects .

Analytical Techniques: this compound would likely require GC-MS or LC-ESI-MS for characterization, as demonstrated for ginsenosides () and CID voltage-dependent oligonucleotide analysis (). These methods resolve structural isomers and quantify fragmentation patterns .

Bioactivity Prediction : Docking studies () could predict this compound’s interactions with targets, akin to betulin-derived inhibitors binding to enzymes . For example, irbesartan (CID 3749) and troglitazone (CID 5591) show how small structural changes alter inhibitory potency .

Research Findings :

- Mass Spectrometry: CID-based fragmentation () is critical for differentiating isomers like ginsenoside Rf and pseudoginsenoside F11, which differ in hydroxyl group positioning . Similar approaches could resolve this compound’s structural nuances.

- Docking Studies: Table 5 () illustrates how phytochemicals with varying CIDs exhibit distinct binding energies. For instance, betulinic acid (CID 64971) shows higher affinity to certain enzymes than lupenone (CID 92158) due to its carboxyl group .

Notes on Methodology and Limitations

Data Gaps : The provided evidence lacks explicit data on this compound, necessitating extrapolation from analogous compounds.

Validation : Experimental validation via tandem MS or crystallography () would be required to confirm hypothetical properties .

Diverse Applications : Compounds like erythrosine B (CID 3259) and irbesartan (CID 3749) demonstrate the importance of CID-specific bioactivity profiling in drug development .

Q & A

How can researchers formulate focused and testable research questions for studying CID 57349875?

Basic Question A strong research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICO (Population, Intervention, Comparison, Outcome) . Begin by identifying gaps in existing literature on this compound, such as unresolved mechanisms of action or understudied applications. Ensure questions are specific (e.g., "How does this compound modulate [specific pathway] in [cell type] under [condition]?") and avoid broad inquiries like "What are the effects of this compound?" . Test feasibility by assessing resource availability and methodological alignment.

What methodologies are recommended for conducting a rigorous literature review on this compound?

Basic Question

Use systematic review protocols to identify primary and secondary sources. Prioritize peer-reviewed journals and databases (e.g., PubMed, SciFinder) while excluding unreliable platforms like . Employ Boolean search terms (e.g., "this compound AND [property] AND [application]") and track citations to map foundational studies. Critically evaluate sources for bias, sample size, and reproducibility . Organize findings thematically (e.g., synthesis methods, biological activity) to highlight knowledge gaps.

How should experimental designs for this compound be structured to ensure reproducibility?

Basic Question

Adopt modular designs with explicit variables (e.g., concentration, temperature) and controls (positive/negative, solvent-only). Document protocols in detail, including reagent sources (supplier, purity) and instrumentation parameters . For synthesis studies, report yields, purification steps, and characterization data (NMR, HPLC) for novel derivatives . Use statistical power analysis to determine sample sizes and minimize Type I/II errors .

How can researchers resolve contradictions in experimental data for this compound?

Advanced Question

Apply iterative triangulation: cross-validate results using complementary techniques (e.g., in vitro assays vs. computational modeling) . Re-examine variables (e.g., batch-to-batch compound variability, assay interference) and conduct dose-response curves to identify non-linear effects . For conflicting mechanistic data, use knock-down/knock-out models (e.g., CRISPR) to isolate target pathways. Transparently report discrepancies in discussions to guide future studies .

What advanced strategies optimize the synthesis and characterization of this compound derivatives?

Advanced Question

Implement Design of Experiments (DOE) to optimize reaction conditions (e.g., catalyst loading, solvent polarity) . For characterization, combine high-resolution mass spectrometry (HR-MS) with X-ray crystallography to confirm structural integrity. Use stability studies (e.g., accelerated degradation under UV/humidity) to assess derivative viability for biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.